spiro[3.3]heptane-2-sulfonamide
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Overview
Description
Spiro[3.3]heptane-2-sulfonamide is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptane-2-sulfonamide typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of solvents like ethanol and bases such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for spiro[3 the scalability of the synthetic routes mentioned above can be challenging due to the need for precise reaction conditions and the removal of by-products .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfonic acids.
Reduction: This can lead to the formation of simpler derivatives.
Substitution: Common in modifying the sulfonamide group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Spiro[3.3]heptane-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[3.3]heptane-2-sulfonamide involves its interaction with molecular targets through its unique spirocyclic structure. This structure allows it to mimic the properties of benzene rings, making it useful in drug design . The pathways involved often include binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
Spiro[3.3]heptane-2-sulfonamide stands out due to its non-coplanar exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings in drugs. This unique property makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
spiro[3.3]heptane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJJMLKSJBSQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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